b-Cyclodextrin dihydrogen phosphate, sodium salt
Description
β-Cyclodextrin dihydrogen phosphate, sodium salt (CAS 199684-61-2) is a chemically modified cyclodextrin derivative. It consists of a β-cyclodextrin macrocycle—a cyclic oligosaccharide of seven glucose units—functionalized with phosphate groups and neutralized with sodium ions. This modification enhances its solubility and stability while retaining the host-guest complexation capabilities inherent to cyclodextrins . The compound is widely used in pharmaceuticals for drug delivery, analytical chemistry for separations, and industrial applications requiring controlled release or solubility enhancement.
Properties
Molecular Formula |
C42H63Na14O56P7 |
|---|---|
Molecular Weight |
2002.6 g/mol |
IUPAC Name |
tetradecasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate |
InChI |
InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14 |
InChI Key |
NDMFLIXECRFTEY-UHFFFAOYSA-A |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Standard Procedure for POCl₃-Mediated Phosphorylation
The most widely reported method involves reacting β-CD with phosphorus oxychloride (POCl₃) in alkaline aqueous media. Key steps include:
- Alkaline Suspension Preparation : β-CD is dissolved in water, and the pH is adjusted to 10–12 using sodium hydroxide.
- POCl₃ Addition : POCl₃ is added dropwise at 45°C under vigorous stirring.
- Reaction Quenching : The mixture is neutralized with hydrochloric acid, followed by dialysis to remove unreacted reagents.
- Product Isolation : The solution is concentrated under reduced pressure and precipitated with ethanol.
Optimized Conditions :
Mechanistic Insights
POCl₃ reacts with β-CD’s hydroxyl groups via nucleophilic substitution, forming phosphate esters. Alkaline conditions deprotonate hydroxyl groups, enhancing reactivity. At pH > 10, secondary hydroxyls (C2/C3) are less accessible due to hydrogen bonding, directing phosphorylation to C6. Higher temperatures (60°C) increase di-ester formation but reduce solubility.
Alternative Phosphorylating Agents and Methods
Phosphoric Acid and Polyphosphate Salts
Gamma-cyclodextrin phosphate sodium salt synthesis employs phosphoric acid in the presence of a base. While less common for β-CD, analogous methods involve:
Dialkyl Chlorophosphates
Cyclodextrin polymer phosphates are synthesized using dialkyl chlorophosphates, enabling selective primary rim modification. This method requires:
- Protection/Deprotection : Benzyl groups protect secondary hydroxyls before phosphorylation.
- Limitations : Multi-step synthesis reduces scalability.
Influence of Reaction Parameters on Product Profile
pH and Substitution Site Selectivity
Temperature and Reaction Kinetics
Molar Ratio and Phosphorus Content
- β-CD:POCl₃ = 1:1 : Optimal for 5.6–5.7% phosphorus.
- Excess POCl₃ (1:5) : Over-phosphorylation leads to insoluble aggregates.
Characterization of β-CD-PO₄Na
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: Beta-cyclodextrin phosphate sodium salt can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The phosphate groups can participate in substitution reactions, where other functional groups replace the phosphate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, mild acidic conditions.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products
Oxidation: Formation of oxidized cyclodextrin derivatives.
Reduction: Reduced cyclodextrin derivatives.
Substitution: Cyclodextrin derivatives with new functional groups replacing the phosphate.
Scientific Research Applications
Pharmaceutical Applications
2.1 Drug Delivery Systems
β-Cyclodextrin dihydrogen phosphate, sodium salt is widely used as a drug delivery system due to its ability to encapsulate poorly soluble drugs, thereby enhancing their bioavailability. For instance, studies have demonstrated its effectiveness in improving the solubility of active pharmaceutical ingredients (APIs) through the formation of host-guest complexes .
Case Study: Taste Masking
A systematic review highlighted the use of cyclodextrins in taste masking for pediatric formulations. The study analyzed 67 works showing that β-cyclodextrins effectively mask unpleasant tastes of APIs, improving patient compliance . The ability to form stable complexes significantly reduces the bitterness perceived by patients.
2.2 Stabilization of Pharmaceuticals
The compound also plays a crucial role in stabilizing sensitive drugs against environmental factors such as light and humidity. For example, it has been shown to stabilize azithromycin in solution for extended periods, maintaining its efficacy .
Material Science Applications
3.1 Membrane Preparation
β-Cyclodextrin dihydrogen phosphate is utilized in the preparation of ionic cluster mimic membranes. These membranes are essential for various applications, including drug delivery and biosensing technologies .
Data Table: Applications in Material Science
Analytical Applications
4.1 Chromatography Enhancements
The compound has been employed to enhance chromatographic separations by acting as a stationary phase or modifier in liquid chromatography systems. Its unique properties allow for improved resolution and retention times of analytes .
Case Study: Liquid Chromatography Optimization
A study focused on optimizing liquid chromatography methods where β-cyclodextrin derivatives were used to improve the separation efficiency of complex mixtures. The results indicated significant improvements in retention time and resolution compared to traditional methods .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Other Cyclodextrin Derivatives
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| Property | β-Cyclodextrin Dihydrogen Phosphate, Sodium Salt | Hydroxypropyl-β-Cyclodextrin |
|---|---|---|
| Functional Groups | Phosphate (-PO₄²⁻), Sodium counterion | Hydroxypropyl ether (-OCH₂CHOHCH₃) |
| Solubility | High in water due to ionic phosphate groups | High in water (amorphous structure) |
| Applications | Drug delivery, ion-exchange chromatography | Solubilizing hydrophobic drugs |
| Charge at pH 7 | Anionic (phosphate groups) | Neutral or weakly anionic |
Key Differences :
- The phosphate groups in β-cyclodextrin dihydrogen phosphate confer strong anionic character, enabling interactions with cationic molecules and use in ion-based separations. HP-β-CD, being neutral, excels in non-polar drug encapsulation .
- Phosphate modification enhances thermal stability compared to unmodified cyclodextrins, which is critical for high-temperature industrial processes .
Methyl-β-Cyclodextrin (M-β-CD)
| Property | β-Cyclodextrin Dihydrogen Phosphate, Sodium Salt | Methyl-β-Cyclodextrin |
|---|---|---|
| Functional Groups | Phosphate, sodium | Methyl ether (-OCH₃) |
| Solubility | High in polar solvents | Moderate in water, better in organics |
| Toxicity | Low (sodium phosphate is biocompatible) | Moderate (cell membrane disruption) |
Key Differences :
- M-β-CD is known for membrane cholesterol extraction, limiting its in vivo use. The sodium phosphate derivative’s biocompatibility makes it safer for pharmaceutical formulations .
Comparison with Phosphate Salts
Sodium Dihydrogen Phosphate (NaH₂PO₄)
Key Differences :
Potassium Dihydrogen Phosphate (KH₂PO₄)
Key Differences :
- KH₂PO₄’s acidic pH limits its use in neutral biological systems, whereas the sodium salt’s near-neutral pH is ideal for pharmaceuticals .
Comparison with Disodium Hydrogen Phosphate (Na₂HPO₄)
Key Differences :
- Disodium hydrogen phosphate is a key component of phosphate-buffered saline (PBS), while β-cyclodextrin phosphate is tailored for drug complexation .
Biological Activity
β-Cyclodextrin dihydrogen phosphate, sodium salt is a modified cyclodextrin that has gained attention in pharmaceutical and biomedical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its solubility enhancement, drug delivery capabilities, and potential therapeutic applications.
Chemical Structure and Properties
β-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. The introduction of dihydrogen phosphate groups enhances its hydrophilicity and solubility in aqueous solutions, making it more versatile in biological applications. The sodium salt form further stabilizes the compound, allowing for improved interaction with various biological molecules.
1. Enhanced Solubility and Bioavailability
One of the primary advantages of β-cyclodextrin dihydrogen phosphate is its ability to form inclusion complexes with poorly soluble drugs. This property significantly enhances the solubility and bioavailability of these compounds:
- Case Study : A study demonstrated that complexation of β-cyclodextrin with the antibiotic enrofloxacin resulted in a 916-fold increase in solubility compared to the uncomplexed drug, leading to improved therapeutic efficacy and reduced dosage requirements .
2. Drug Delivery Systems
The ability to form stable complexes allows β-cyclodextrin dihydrogen phosphate to be utilized in various drug delivery systems:
- Example : In a study focusing on tedizolid, a solid dispersion with hydroxypropyl-β-cyclodextrin (HP-β-CD) showed a significant alteration in dissolution rates compared to the parent drug. The inclusion complex improved drug release profiles, enhancing absorption rates .
3. Antioxidant Properties
Research indicates that β-cyclodextrin derivatives can enhance the antioxidant activity of certain compounds:
- Study Findings : A study involving hesperidin and hesperetin complexed with HP-β-CD showed over a 1000-fold increase in solubility and significant improvements in antioxidant activity against DPPH radicals .
The mechanisms through which β-cyclodextrin dihydrogen phosphate exerts its biological effects include:
- Inclusion Complex Formation : The hydrophilic exterior allows for interactions with both hydrophilic and hydrophobic molecules, facilitating the formation of inclusion complexes that stabilize drugs in solution.
- Modification of Drug Release Profiles : By altering the dissolution rates of encapsulated drugs, β-cyclodextrins can enhance therapeutic effects while minimizing side effects.
Comparative Analysis of Cyclodextrin Derivatives
| Property/Compound | β-Cyclodextrin Dihydrogen Phosphate | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | α-Cyclodextrin |
|---|---|---|---|
| Number of Glucose Units | 7 | 7 | 6 |
| Solubility Enhancement Factor | High | Moderate | Low |
| Antioxidant Activity | Significant | Moderate | Low |
| Drug Delivery Efficiency | High | Very High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
